molecular formula C4H8F2O3S B8349783 2,2-Difluoropropyl methanesulfonate

2,2-Difluoropropyl methanesulfonate

Cat. No. B8349783
M. Wt: 174.17 g/mol
InChI Key: JXYODRSVNFMXHW-UHFFFAOYSA-N
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Patent
US09156798B2

Procedure details

To a mixture of 2,2-difluoropropan-1-ol (2.00 g, 20.8 mmol) and TEA (3.16 g, 31.25 mmol) in dry DCM (20 mL) was added methanesulfonyl chloride (2.84 g, 24.96 mmol) at 0° C. The resulting reaction mixture was stirred at rt for 1.5 h. Water was added and the mixture was extracted with DCM (3×100 mL). The combined organic layers were washed with saturated aqueous ammonium chloride solution, brine, dried over anhydrous sodium sulfate and filtered. The filtrate was evaporated under vacuum to give the title product (2.70 g, 15.52 mmol, 75% yield), which was used directly in the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3.16 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([CH3:5])[CH2:3][OH:4].[CH3:7][S:8](Cl)(=[O:10])=[O:9].O>C(Cl)Cl>[CH3:7][S:8]([O:4][CH2:3][C:2]([F:6])([F:1])[CH3:5])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(CO)(C)F
Name
TEA
Quantity
3.16 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.84 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous ammonium chloride solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CS(=O)(=O)OCC(C)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.52 mmol
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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